molecular formula C25H27N7O2 B2502912 (3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920185-31-5

(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Numéro de catalogue: B2502912
Numéro CAS: 920185-31-5
Poids moléculaire: 457.538
Clé InChI: MPLKUBYFVYMSOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H27N7O2 and its molecular weight is 457.538. The purity is usually 95%.
BenchChem offers high-quality (3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(3,5-dimethylphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O2/c1-4-34-21-7-5-20(6-8-21)32-24-22(28-29-32)23(26-16-27-24)30-9-11-31(12-10-30)25(33)19-14-17(2)13-18(3)15-19/h5-8,13-16H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLKUBYFVYMSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC(=C5)C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, identified by its CAS number 920262-22-2, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N7O2C_{23}H_{23}N_{7}O_{2} with a molecular weight of 429.5 g/mol. The structure features a triazolo-pyrimidine moiety linked to a piperazine ring and a dimethylphenyl group, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, derivatives containing triazole and pyrimidine rings have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism typically involves disruption of nucleic acid synthesis or interference with cell wall synthesis.

Anticancer Properties

Studies on related compounds suggest potential anticancer activity through the inhibition of specific kinases involved in tumor growth. The presence of the piperazine ring may enhance bioavailability and target specificity.

Neuropharmacological Effects

The piperazine component is known for its effects on the central nervous system. Compounds with similar structures have been evaluated for their anxiolytic and antidepressant effects, indicating that this compound may also exhibit such properties.

Research Findings

A review of existing literature reveals several studies focused on the biological evaluation of similar compounds:

  • In Vitro Studies :
    • Compounds with triazolo and pyrimidine moieties have shown promising results in inhibiting enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in cells. Inhibition of this enzyme can lead to reduced proliferation of cancer cells and pathogens .
  • Case Studies :
    • A recent study demonstrated that triazole derivatives exhibited significant activity against Plasmodium falciparum, the causative agent of malaria, suggesting that similar compounds could be explored for antimalarial activity .

Comparative Data Table

PropertyValue
Molecular FormulaC23H23N7O2C_{23}H_{23}N_{7}O_{2}
Molecular Weight429.5 g/mol
CAS Number920262-22-2
Antimicrobial ActivityYes
Anticancer ActivityPotentially active
Neuropharmacological EffectsPossible anxiolytic effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and what methodological considerations ensure high yield and purity?

  • Answer: The synthesis involves multi-step routes, typically starting with the triazolopyrimidine core functionalization followed by piperazine coupling. Key steps include:

  • Triazolopyrimidine activation: Use palladium catalysts (e.g., Pd/C) or copper iodide for cross-coupling reactions to introduce the 4-ethoxyphenyl group .
  • Piperazine conjugation: React the activated triazolopyrimidine with a piperazine derivative under anhydrous conditions (e.g., DMF or dichloromethane) at 60–80°C for 12–24 hours .
  • Final methanone formation: Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperazine intermediate and 3,5-dimethylbenzoic acid .
  • Purity control: Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

  • Answer: Combine spectroscopic and computational methods:

  • NMR/IR: Assign the triazolopyrimidine proton signals (δ 8.2–8.7 ppm in 1^1H-NMR) and confirm carbonyl formation (1680–1700 cm1^{-1} in IR) .
  • Mass spectrometry: Confirm molecular weight (e.g., ESI-MS: [M+H]+^+ expected at m/z 459.5) .
  • LogP calculation: Use software like MarvinSketch to predict hydrophobicity (estimated LogP ≈ 3.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer: Apply systematic validation:

  • Replicate assays: Use randomized block designs with biological triplicates to minimize batch effects (e.g., 4 replicates, 5 plants/group as in vineyard studies) .
  • Dose-response curves: Test across 4–6 logarithmic concentrations (1 nM–100 µM) to identify EC50_{50}/IC50_{50} discrepancies .
  • Target selectivity profiling: Screen against related kinases (e.g., EGFR, PI3K) to rule off-target effects .
  • Data normalization: Use internal controls (e.g., β-actin in Western blots) and statistical tools (ANOVA with Tukey’s post-hoc test) .

Q. What computational strategies predict this compound’s interaction with biological targets?

  • Answer: Integrate AI-driven and molecular dynamics (MD) approaches:

  • Target prioritization: Train machine learning models on kinase inhibition datasets to rank targets by druggability and safety .
  • Docking simulations: Use AutoDock Vina to model binding to the ATP pocket of PI3Kγ (predicted ΔG ≈ -9.2 kcal/mol) .
  • MD refinement: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. How can researchers evaluate the environmental fate and ecotoxicological risks of this compound?

  • Answer: Follow tiered ecotoxicology frameworks:

  • Abiotic stability: Test hydrolysis (pH 5–9, 25–50°C) and photodegradation (UV light, 254 nm) to estimate half-lives .
  • Bioaccumulation: Measure bioconcentration factors (BCF) in zebrafish (OECD TG 305) .
  • Trophic transfer: Use microcosm models to assess impacts on aquatic invertebrates (e.g., Daphnia magna) .

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